2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features a 1,3,4-thiadiazole ring, a fluorobenzyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide moiety using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Agriculture: It has been explored as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique structural features make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. The thiadiazole ring and the fluorobenzyl group play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function .
Comparison with Similar Compounds
2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound also features a thiadiazole ring and a fluorobenzyl group but differs in its additional indole moiety, which enhances its antibacterial activity.
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Similar to the previous compound, this derivative has a chlorobenzyl group instead of a fluorobenzyl group, which affects its chemical reactivity and biological activity.
Properties
CAS No. |
887041-98-7 |
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Molecular Formula |
C11H10FN3OS2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10FN3OS2/c12-9-3-1-8(2-4-9)5-17-6-10(16)14-11-15-13-7-18-11/h1-4,7H,5-6H2,(H,14,15,16) |
InChI Key |
JDPFJXQDXJUHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=NN=CS2)F |
Origin of Product |
United States |
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